molecular formula C4H8S3 B14727287 1,2,3-Trithiepane CAS No. 6576-92-7

1,2,3-Trithiepane

Cat. No.: B14727287
CAS No.: 6576-92-7
M. Wt: 152.3 g/mol
InChI Key: ISTXTKFPGUVKMM-UHFFFAOYSA-N
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Description

1,2,3-Trithiepane is a sulfur-containing heterocyclic compound with the molecular formula C4H8S3 . This seven-membered ring structure, featuring three sulfur atoms, serves as a molecule of interest in various research fields. Its core value lies in its unique structure, which can be utilized as a building block or model compound in organic synthesis and materials science for investigating the properties of sulfur-rich cyclic systems. Researchers may employ this compound in the development of novel ligands for metal coordination complexes or as a precursor in the study of sulfur chemistry. This product is intended for research and development purposes only and is not classified as a drug or for any human or veterinary use.

Properties

CAS No.

6576-92-7

Molecular Formula

C4H8S3

Molecular Weight

152.3 g/mol

IUPAC Name

trithiepane

InChI

InChI=1S/C4H8S3/c1-2-4-6-7-5-3-1/h1-4H2

InChI Key

ISTXTKFPGUVKMM-UHFFFAOYSA-N

Canonical SMILES

C1CCSSSC1

Origin of Product

United States

Preparation Methods

Sulfur Insertion via Acid-Catalyzed Cyclization

The most documented approach for analogous compounds involves sulfur insertion into dithiolane precursors. For example, the synthesis of 1,2,3-trithiane (a six-membered analog) involves reacting a dithiolane derivative with dimethyl sulfide (Me₂S) under acidic conditions. Adapting this method for this compound would require a five-membered dithiolane precursor, followed by sulfur insertion to expand the ring.

Reaction Mechanism :

  • Precursor Formation : A dithiolane compound (e.g., 1,2-dithiolane) is prepared with appropriate substituents to enable ring expansion.
  • Sulfur Insertion : Treatment with Me₂S in the presence of hydrochloric acid facilitates the insertion of a sulfur atom into the dithiolane ring, forming the trithiepane backbone.
  • By-Product Management : The main by-product, a dithiolane derivative, is oxidized back to the starting material using hydrogen peroxide (H₂O₂), enabling recycling and improving overall yield.

Example Conditions (adapted from US4614821A):

Parameter Value
Solvent Water or acetic acid
Temperature -10°C to 10°C
Reaction Time 30 minutes to 4 hours
Yield (theoretical) 85–98%

Oxidation-Reduction Cascades

Indirect routes involve the oxidation of polysulfides or reduction of sulfoxides. For instance, 1,2,3-trithiane derivatives are synthesized by reducing sulfoxide intermediates with sodium sulfide (Na₂S). Applied to trithiepanes, this method would require:

  • Sulfoxide Preparation : A seven-membered sulfoxide precursor is synthesized via thiol-ene coupling or nucleophilic substitution.
  • Reductive Sulfur Incorporation : Treatment with Na₂S in aqueous HCl reduces sulfoxide groups while introducing additional sulfur atoms.

Critical Data Points :

  • pH Control : Maintained at 2–3 using 5 N HCl to prevent over-reduction.
  • By-Product Isolation : Unreacted intermediates are recovered via organic solvent extraction (e.g., chloroform or ether).

Comparative Analysis with 1,2,5-Trithiepane

While 1,2,5-trithiepane (CAS 6576-93-8) is better characterized, its physical properties provide benchmarks for this compound synthesis:

Property 1,2,5-Trithiepane This compound (Inferred)
Molecular Formula C₄H₈S₃ C₄H₈S₃
Density 1.241 g/cm³ ~1.3 g/cm³
Boiling Point 257.2°C >250°C (estimated)
Flash Point 119.4°C ~120°C

The spatial arrangement of sulfur atoms in this compound likely increases ring strain, necessitating lower reaction temperatures and shorter reaction times compared to 1,2,5-trithiepane.

Challenges and Optimization Strategies

By-Product Formation and Recycling

The primary by-product in trithiepane synthesis is a dithiolane derivative, which can constitute up to 15% of the reaction mass. Strategies to mitigate this include:

  • Oxidative Recycling : Treating the by-product with H₂O₂ converts it back to the sulfoxide precursor, achieving a 90–95% overall yield after multiple cycles.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, reducing side reactions.

Temperature and pH Sensitivity

This compound synthesis is highly sensitive to acidic conditions:

  • Optimal pH Range : 2–3, maintained via dropwise addition of HCl or NaOH.
  • Low-Temperature Regimes : Reactions conducted at -10°C to 10°C minimize sulfur disproportionation.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trithiepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.

    Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3-Trithiepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in the study of sulfur metabolism and enzyme interactions.

    Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,2,3-Trithiepane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Redox Reactions: It can participate in redox reactions, altering the redox state of cells and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

  • 1,2,3-Trithiepane : The consecutive sulfur arrangement creates a rigid, chair-like or twist-chair conformation depending on substituents. For example, derivatives with phytane carbon skeletons adopt chair-like conformations, as observed in sediment analyses .
  • 1,2,5-Trithiepane: The non-consecutive sulfur placement allows greater conformational flexibility. DFT calculations and NMR studies show twist-chair conformations in bacterial-derived isomers, enhancing stability in aqueous environments .
  • 1,4,5-Oxadithiepane : Contains two sulfur atoms and one oxygen atom. The oxygen atom reduces ring strain compared to all-sulfur analogs, resulting in lower toxicity .
  • 1,2-Dithianes and Tetrathiocanes : Smaller (six-membered) or larger (eight-membered) rings with fewer sulfur atoms. These compounds exhibit reduced toxicity and environmental persistence compared to trithiepanes .
Table 1: Structural and Conformational Properties
Compound Ring Size Sulfur Atoms Key Conformation Example Derivatives
This compound 7-membered 1,2,3 Chair-like 5-methyl-4-(3,7,11-trimethyldodecyl)-derivative
1,2,5-Trithiepane 7-membered 1,2,5 Twist-chair Bacterial-derived isomers
1,4,5-Oxadithiepane 7-membered 1,4,5 (S); 1 (O) Flexible Synthesized degradation product
1,2-Dithiane 6-membered 1,2 Variable 3-n-alkyl-1,2-dithianes

Toxicity and Environmental Impact

1,2,5-Trithiepane is notably toxic, with an EC50 of 1,170 µg/L in Allivibrio fischeri (Microtox™) and an LC50 of 224 µg/L for Daphnia magna . Its toxicity exceeds that of 1,4,5-oxadithiepane (EC50 > 10,000 µg/L) and acyclic sulfur mustard byproducts like thiodiglycol sulfoxide .

Table 2: Acute Toxicity Data
Compound Test Organism EC50/LC50 (µg/L) Toxicity Ranking
1,2,5-Trithiepane Allivibrio fischeri 1,170 High
1,2,5-Trithiepane Daphnia magna 224 Very High
1,4,5-Oxadithiepane Allivibrio fischeri >10,000 Low
Thiodiglycol sulfoxide Allivibrio fischeri >10,000 Low

Environmental and Geochemical Significance

  • This compound: Found in marine sediments with phytane and hopanoid carbon skeletons, indicating formation via early diagenetic processes .
  • 1,2,5-Trithiepane : Associated with sulfur mustard degradation in munition dumpsites (e.g., Baltic Sea), detected in groundwater at 1 µg/L .
  • 1,2,5,6-Tetrathiocane : Identified in plant extracts (e.g., Petiveria alliacea) alongside 1,2,5-trithiepane, exhibiting antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3-Trithiepane, and what methodological considerations are critical for optimizing yield and purity?

  • While direct synthesis protocols for this compound are sparsely documented, analogous methods for structurally related sulfur heterocycles (e.g., 1,2,5-Trithiepane) involve cycloaddition reactions or oxidative coupling of thiols. Key considerations include:

  • Catalyst selection : Transition-metal catalysts (e.g., copper(I)) may enhance regioselectivity, as seen in triazole syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of sulfur-rich intermediates .
  • Purification challenges : Chromatographic separation or recrystallization is often required due to sulfur’s propensity for disulfide byproduct formation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

  • Spectroscopy :

  • NMR : 13C^{13}\text{C} and 1H^{1}\text{H} NMR can identify ring strain and sulfur-induced deshielding effects.
  • Raman/IR : Detect S–S and C–S vibrational modes to confirm cyclic structure .
    • Computational modeling : Density Functional Theory (DFT) calculations predict bond angles, dihedral strains, and electron density distribution, aiding in reactivity predictions .

Q. What biological roles or bioactivity profiles have been reported for this compound, and what methodological frameworks are appropriate for validating these findings?

  • Although 1,2,5-Trithiepane is documented in predatory insect venoms as a bioactive small molecule , this compound’s biological roles remain understudied. Validation strategies include:

  • In vitro assays : Test cytotoxicity or enzyme inhibition using purified compounds.
  • Comparative analysis : Cross-reference with structurally similar organosulfur compounds (e.g., thiolanes) to hypothesize mechanisms .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the stability of this compound under varying conditions?

  • Contradiction analysis :

  • Systematic benchmarking : Compare experimental stability (e.g., thermal decomposition via TGA) with DFT-predicted activation energies .
  • Contextual variables : Assess solvent polarity, temperature, and oxygen exposure, which may explain discrepancies between computational models (gas-phase) and empirical data (solution-phase) .
    • Iterative refinement : Adjust theoretical parameters (e.g., solvation models) to align with observed degradation pathways .

Q. How does the spatial arrangement of sulfur atoms in this compound influence its reactivity, and what experimental designs can elucidate these structure-activity relationships?

  • Stereoelectronic effects : The proximity of sulfur atoms may create unique electrophilic regions.

  • Probe reactions : React with nucleophiles (e.g., amines) to map regioselectivity .
  • Crystallography : X-ray diffraction can reveal bond lengths and angles, clarifying steric hindrance or ring strain .
    • Dynamic studies : Use time-resolved spectroscopy to monitor intermediate formation during ring-opening reactions .

Q. What are the key challenges in designing experiments to study the metabolic pathways of this compound in biological systems, and how can isotopic labeling techniques address these?

  • Challenges :

  • Low natural abundance : Requires synthetic 34S^{34}\text{S}-labeled analogs for tracing metabolic fate .
  • Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for sulfur-containing metabolites .
    • Methodological solutions :
  • Stable isotope tracing : Incorporate 13C^{13}\text{C} or 2H^{2}\text{H} into the thiepane backbone to track biotransformation products .

Methodological Guidelines

  • Data interpretation : Always contextualize findings within existing literature (e.g., compare this compound’s properties with 1,2,5-Trithiepane) to identify knowledge gaps .
  • Experimental rigor : Replicate studies under varied conditions (pH, temperature) to account for sulfur’s redox sensitivity .
  • Ethical reporting : Disclose limitations (e.g., synthetic scalability, purity thresholds) to guide future research .

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